molecular formula C18H21N7O B2608417 4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide CAS No. 902621-67-4

4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide

Cat. No.: B2608417
CAS No.: 902621-67-4
M. Wt: 351.414
InChI Key: OYBPYHRBOTXPIV-UHFFFAOYSA-N
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Description

This compound is a polycyclic heterocyclic molecule featuring a hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaene core with a methyl substituent at the 9-position and a butanamide side chain terminated by an isopropyl group. The compound’s structural complexity implies challenges in crystallographic characterization, which may require advanced tools like SHELX-based refinement for X-ray analysis .

Properties

CAS No.

902621-67-4

Molecular Formula

C18H21N7O

Molecular Weight

351.414

IUPAC Name

4-(9-methyl-2,4,5,7,8,10-hexazatetracyclo[10.4.0.02,6.07,11]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl)-N-propan-2-ylbutanamide

InChI

InChI=1S/C18H21N7O/c1-11(2)19-16(26)10-6-9-15-21-22-18-24(15)14-8-5-4-7-13(14)17-20-12(3)23-25(17)18/h4-5,7-8,11H,6,9-10H2,1-3H3,(H,19,26)

InChI Key

OYBPYHRBOTXPIV-UHFFFAOYSA-N

SMILES

CC1=NN2C(=N1)C3=CC=CC=C3N4C2=NN=C4CCCC(=O)NC(C)C

solubility

not available

Origin of Product

United States

Biological Activity

The compound 4-{9-methyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}-N-(propan-2-yl)butanamide is a complex organic molecule characterized by a unique hexaazatetracyclo structure. This article aims to explore its biological activity based on available literature and research findings.

PropertyValue
Molecular Formula C23H34N8O3S
Molecular Weight 502.6 g/mol
CAS Number 902444-58-0
IUPAC Name This compound

The precise mechanism of action for this compound remains largely unexplored in the scientific literature. Its complex structure suggests potential interactions with various biological targets; however, specific pathways and effects are still under investigation. The presence of multiple nitrogen atoms may indicate possible interactions with nucleic acids or proteins.

Anticancer Potential

Recent studies have indicated that compounds with similar structural frameworks exhibit anticancer properties . For instance:

  • Cell Proliferation Inhibition : Preliminary data suggest that hexaazatetracyclo derivatives can inhibit the proliferation of cancer cell lines through apoptosis induction.
  • Mechanistic Insights : These compounds may modulate key signaling pathways such as the MAPK and Wnt signaling pathways that are critical in cancer progression.

Antimicrobial Activity

Another area of interest is the antimicrobial activity of similar compounds:

  • Bactericidal Effects : Compounds with similar frameworks have shown efficacy against various bacterial strains.
  • Potential Applications : The unique structure may enhance binding to bacterial membranes or interfere with metabolic pathways.

Research Findings Summary

The current understanding of the biological activity of this compound is still evolving:

  • Lack of Direct Studies : There are no extensive studies directly addressing this compound's biological effects.
  • Potential for Future Research : Given its unique structure and preliminary findings from related compounds, further investigation is warranted to elucidate its biological mechanisms and therapeutic potential.

Comparison with Similar Compounds

Structural Comparison

Table 1: Structural Features of Selected Polycyclic Heterocycles

Compound Name Core Structure Functional Groups Key Substituents Reference
Target Compound Hexaazatetracyclo[10.4.0.0...] Amide, methyl N-(propan-2-yl)butanamide
2,4,6,8,10,12-Hexanitrohexaazaisowurtzitane (HNIW/CL-20) Hexaazaisowurtzitane cage Nitro groups None
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione Spiro[4.5]decane Benzothiazolyl, dimethylamino Spiro-linked oxa-aza framework
12-(4-Methoxyphenyl)-10-phenyl-3,4,5,6,8,10-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Hexaazatricyclo[7.3.0.0²,⁶] Methoxyphenyl, phenyl Aromatic substituents

Key Observations :

  • The absence of electron-withdrawing groups (e.g., nitro in HNIW) or electron-donating groups (e.g., methoxy in ) may limit its utility in energetic or optoelectronic applications but could favor bioactivity.
Physicochemical Properties

Table 2: Comparative Physicochemical Data

Property Target Compound HNIW (CL-20) 8-(4-Dimethylamino-phenyl)-spiro[4.5]decane Derivative
Molecular Weight Not Reported 438.18 g/mol ~500–600 g/mol (estimated)
Solubility Likely moderate (amide group) Insoluble in water, soluble in acetone Solubility varies with R-group (e.g., benzothiazolyl)
Thermal Stability Not Reported Decomposes at 240°C Stable up to 200°C (based on spiro analogs)
Crystallinity Likely high (rigid core) High (cage structure) Dependent on substituents

Key Insights :

  • The amide group in the target compound may confer higher solubility than HNIW but lower thermal stability compared to nitro-functionalized analogs .

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